molecular formula C29H52N10O9 B15171300 L-Leucyl-L-valylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine CAS No. 921936-17-6

L-Leucyl-L-valylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine

Cat. No.: B15171300
CAS No.: 921936-17-6
M. Wt: 684.8 g/mol
InChI Key: OEWYLLATYFKRIX-LUVDPRQJSA-N
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Description

L-Leucyl-L-valylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine is a synthetic peptide characterized by a linear sequence of seven amino acids, including non-proteinogenic residues such as N~5~-(diaminomethylidene)-L-ornithine. The peptide’s structure combines hydrophobic (leucine, valine) and hydrophilic (serine, glycine) residues, suggesting a balance between membrane permeability and solubility.

Properties

CAS No.

921936-17-6

Molecular Formula

C29H52N10O9

Molecular Weight

684.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C29H52N10O9/c1-15(2)11-17(30)24(43)38-23(16(3)4)27(46)35-13-22(42)39-10-6-8-20(39)26(45)37-18(7-5-9-33-29(31)32)25(44)34-12-21(41)36-19(14-40)28(47)48/h15-20,23,40H,5-14,30H2,1-4H3,(H,34,44)(H,35,46)(H,36,41)(H,37,45)(H,38,43)(H,47,48)(H4,31,32,33)/t17-,18-,19-,20-,23-/m0/s1

InChI Key

OEWYLLATYFKRIX-LUVDPRQJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CO)C(=O)O)N

Origin of Product

United States

Biological Activity

L-Leucyl-L-valylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine is a complex peptide with potential biological activities that warrant detailed exploration. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C29H52N10O9
  • Molecular Weight : 634.78 g/mol
  • IUPAC Name : this compound

Structural Representation

The structure of the compound can be represented as follows:

CnHmNpOq\text{C}_n\text{H}_m\text{N}_p\text{O}_q

where nn, mm, pp, and qq correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

The biological activity of this compound is primarily attributed to its interactions with various cellular receptors and enzymes. The compound may act as a modulator of signaling pathways involved in cell survival, proliferation, and differentiation.

Key Mechanisms:

  • Protein Interaction : The peptide may bind to specific receptors on cell membranes, influencing downstream signaling cascades.
  • Neuroprotective Effects : Similar compounds have been shown to enhance neuronal survival and promote neurite outgrowth through modulation of the unfolded protein response (UPR) .

Biological Activities Reported

  • Neuroprotection : Studies suggest that related peptides can enhance neuronal survival by modulating endoplasmic reticulum stress responses .
  • Cell Proliferation : The compound may influence cell cycle progression in various cell types.
  • Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been noted in related peptides.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionEnhances survival and growth of neurons
Cell ProliferationModulates cell cycle dynamics
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of L-serine (a related compound), it was found that supplementation significantly improved neuronal health under stress conditions. This suggests that this compound may exhibit similar protective properties due to structural similarities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

The following table compares the target compound with structurally related peptides from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Amino Acid Sequence Key Features
Target Compound Likely C₃₆H₆₄N₁₂O₁₁* ~800–850 (estimated) Leu-Val-Gly-Pro-(N~5~-diaminomethylidene-Orn)-Gly-Ser Guanidino group (Orn modification), linear structure, mixed hydrophobicity
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine C₃₇H₆₈N₁₀O₉S 829.06 Leu-Ser-Leu-Met-Pro-(N~5~-diaminomethylidene-Orn)-Leu Contains methionine (sulfur), shorter sequence, similar Orn modification
Cyclic peptide from C₆₁H₁₀₉N₁₁O₁₂ 1188.58 Cyclo[(E)-(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl...] (abridged) Macrocyclic structure, methylated residues, enhanced metabolic stability
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine Not specified Not provided Leu-Ser-Pro-(N~5~-diaminomethylidene-Orn)-Lys-Lys Cationic lysine residues, potential for electrostatic interactions

*Exact formula requires computational validation.

Key Observations:
  • Guanidino Group: The N~5~-(diaminomethylidene) modification on ornithine is a shared feature in the target compound and peptides, suggesting a role in hydrogen bonding or metal chelation .
  • Linearity vs.
  • Residue Variability : Substitutions like methionine () or lysine () alter hydrophobicity and charge, impacting solubility and interaction profiles .

Bioactivity and Mode of Action

highlights that compounds with structural similarity often cluster into groups with analogous bioactivity profiles. For example:

  • Pharmacophore Alignment: The target compound’s guanidino group and proline residue may form a pharmacophore resembling arginine-rich motifs in enzyme inhibitors (e.g., serine proteases) .

Analytical Comparisons

  • MS/MS Fragmentation : Molecular networking () uses cosine scores to compare fragmentation patterns. A high cosine score (>0.8) between the target compound and ’s peptide would indicate shared structural motifs, such as the Orn modification .
  • NMR and LCMS : Hydrophobic residues (leucine, valine) in the target compound may produce distinct NMR shifts compared to lysine-rich analogs in , aiding structural differentiation .

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